
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide, also known as CCT018159, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent inhibitor of the protein kinase PDK1, which plays a critical role in regulating cell growth and survival. In
作用机制
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide exerts its effects by inhibiting the protein kinase PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, survival, and metabolism. By inhibiting PDK1, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide blocks the activation of Akt and mTOR, which leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and improvement of glucose metabolism and insulin sensitivity. It has also been shown to protect neurons from oxidative stress and prevent cell death.
实验室实验的优点和局限性
One of the main advantages of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its potency and specificity for PDK1 inhibition. It has been shown to be effective in various scientific research applications and has the potential to be developed into a therapeutic agent. However, one of the limitations of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the scientific research of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of more potent and selective PDK1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide in various diseases, including cancer, neurodegenerative diseases, and diabetes. Finally, the development of more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide could help to overcome its low solubility and make it more accessible for lab experiments.
合成方法
The synthesis of N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide is a multistep process that involves the use of various chemical reagents and techniques. The first step involves the reaction of 1-cyanocyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethyl-5-oxo-1,2,4-triazole to form the key intermediate, which is then treated with N,N-dimethylacetamide to yield N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide.
科学研究应用
N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative diseases, and diabetes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In neurodegenerative diseases, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent cell death. In diabetes, N-(1-Cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
属性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-7-13-15(9(17)14(7)2)5-8(16)12-10(6-11)3-4-10/h3-5H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMEZJSJUZHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

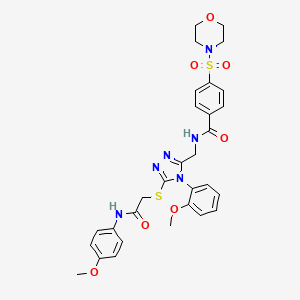
![(E)-4-(Dimethylamino)-N-spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylbut-2-enamide](/img/structure/B2822521.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2822522.png)
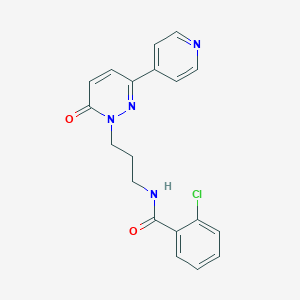

![Benzo[d]thiazol-2-yl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2822525.png)
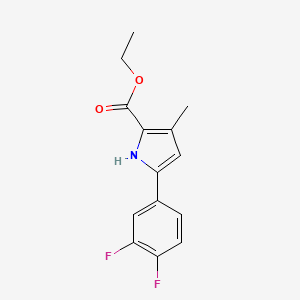
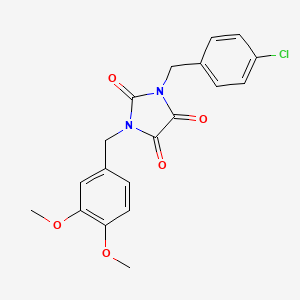
![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)
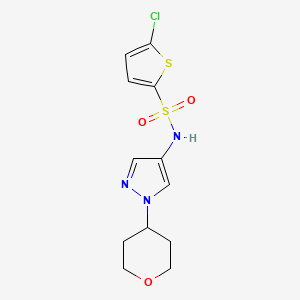
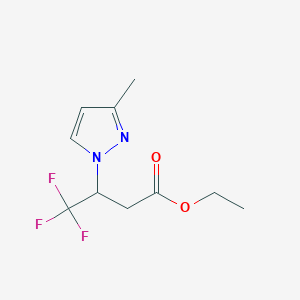
![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)

